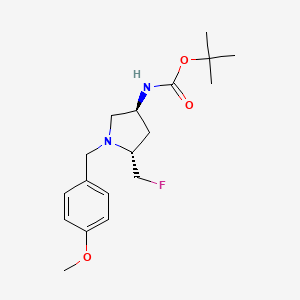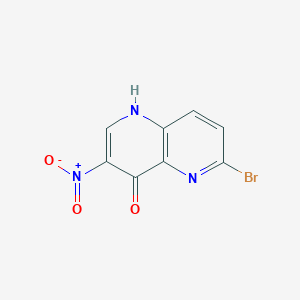
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a complex organic compound that features a benzene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Benzene Derivative: The benzene ring is first functionalized with the necessary substituents.
Introduction of the Pyrrolidine Group: This step involves the addition of the pyrrolidine-1-carbonyl group to the benzene ring.
Attachment of the Methoxyethoxy Group: The 2-methoxyethoxy group is introduced under specific reaction conditions.
Sulfonyl Chloride Formation: Finally, the sulfonyl chloride group is added to complete the synthesis.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products
The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine would yield a sulfonamide.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of sulfonyl chloride derivatives on various biological systems.
Medicine
Industry
In industry, it may be used in the production of specialty chemicals or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonic acid
- 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonamide
Uniqueness
The presence of the sulfonyl chloride group makes 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride particularly reactive, allowing it to participate in a wide range of chemical reactions. This reactivity distinguishes it from similar compounds that may have less reactive functional groups.
Propriétés
Formule moléculaire |
C14H18ClNO5S |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H18ClNO5S/c1-20-8-9-21-13-5-4-11(22(15,18)19)10-12(13)14(17)16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3 |
Clé InChI |
SVSUERJVJPAMBH-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





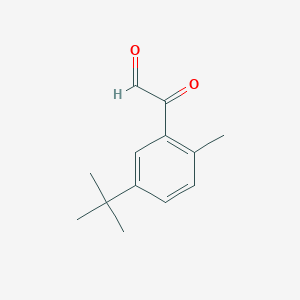
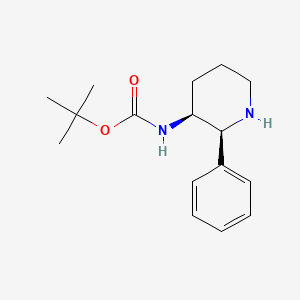
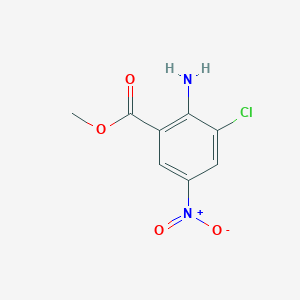
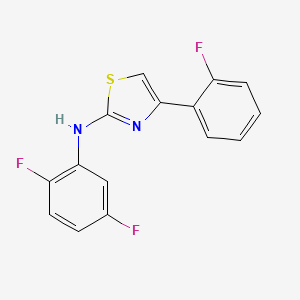
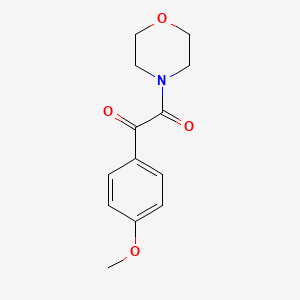

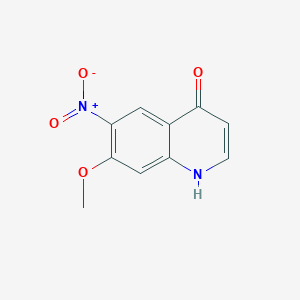
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
